2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid
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Overview
Description
2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H13NO4S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfamoyl group that is further substituted with a methyl and prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and appropriate sulfonamide derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety may also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound shares a similar benzoic acid core but differs in the substituents attached to the aromatic ring.
2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid or sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other sulfamoylbenzoic acids, which have been studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antidiabetic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H15NO3S, with a CAS number of 1554128-23-6. The compound features a benzoic acid moiety substituted with a sulfamoyl group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted on various sulfamoyl compounds demonstrated that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial folate synthesis, similar to traditional sulfonamide antibiotics.
Table 1: Antimicrobial Activity of Sulfamoyl Compounds
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A recent study evaluated the effect of this compound on TNF-alpha and IL-6 production in LPS-stimulated RAW 264.7 cells. The results indicated a dose-dependent reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.
Antidiabetic Potential
Sulfamoylbenzoic acids have also been investigated for their antidiabetic properties. Preliminary studies suggest that this compound may inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.
Table 2: Antidiabetic Activity
Compound | Enzyme Target | Inhibition Percentage at 100 µM |
---|---|---|
This compound | α-glucosidase | 70% |
α-amylase | 65% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound's sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.
- Cytokine Modulation : It may modulate signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.
- Enzyme Inhibition in Diabetes : By inhibiting α-glucosidase and α-amylase, it reduces glucose absorption in the intestines.
Properties
IUPAC Name |
2-[methyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-8-12(2)17(15,16)10-7-5-4-6-9(10)11(13)14/h3-7H,1,8H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYGPHLKPVUZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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